(4E)-hepta-4,6-dienal chemical and physical properties
(4E)-hepta-4,6-dienal chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4E)-hepta-4,6-dienal is a polyunsaturated fatty aldehyde with the molecular formula C₇H₁₀O.[1] As a member of the class of α,β-unsaturated aldehydes, it is of interest to researchers in various fields, including atmospheric chemistry, food science, and toxicology, due to its potential role as a volatile organic compound and a product of lipid peroxidation. This technical guide provides a comprehensive overview of the known chemical and physical properties of (4E)-hepta-4,6-dienal, along with general experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of (4E)-hepta-4,6-dienal
| Property | Value | Source |
| IUPAC Name | (4E)-hepta-4,6-dienal | PubChem[1] |
| Molecular Formula | C₇H₁₀O | PubChem[1] |
| Molecular Weight | 110.15 g/mol | PubChem[1] |
| CAS Number | 79280-39-0 | PubChem[1] |
| InChI Key | LRXHBCFIMDSOLD-ONEGZZNKSA-N | PubChem[1] |
| SMILES | C=C/C=C/CCC=O | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
Table 2: Physical Properties of Heptadienal Isomers (for reference)
| Property | (2E,4E)-hepta-2,4-dienal | (2E,4Z)-hepta-2,4-dienal |
| Boiling Point | 84-84.5 °C @ 20 mmHg | 177-178 °C @ 760 mmHg (est.) |
| Density | 0.881 g/cm³ | Not Available |
| Refractive Index | 1.478-1.480 @ 20 °C | Not Available |
Synthesis of (4E)-hepta-4,6-dienal
General Experimental Protocol: Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[2][3][4] For the synthesis of (4E)-hepta-4,6-dienal, a plausible disconnection would involve the reaction of an appropriate phosphonium ylide with an α,β-unsaturated aldehyde.
Diagram 1: Retrosynthetic Analysis for (4E)-hepta-4,6-dienal via Wittig Reaction
Caption: Retrosynthetic approach for (4E)-hepta-4,6-dienal synthesis.
Protocol:
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Preparation of the Phosphonium Salt: (3-Bromopropyl)triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 1,3-dibromopropane. The resulting salt is then typically converted to the corresponding aldehyde precursor.
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Ylide Generation: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to generate the ylide.
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Reaction with Acrolein: Acrolein, dissolved in the same solvent, is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (4E)-hepta-4,6-dienal.
General Experimental Protocol: Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia olefination that allows for a one-pot synthesis of alkenes with high E-selectivity.[5][6] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone.
Diagram 2: Retrosynthetic Analysis for (4E)-hepta-4,6-dienal via Julia-Kocienski Olefination
Caption: Julia-Kocienski retrosynthesis of (4E)-hepta-4,6-dienal.
Protocol:
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Preparation of the Sulfone: A suitable heteroaryl methyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone) is prepared according to literature procedures.
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Olefination Reaction: The heteroaryl methyl sulfone and but-3-en-1-al are dissolved in a dry, aprotic solvent (e.g., THF or DME) under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., KHMDS or NaHMDS) is added dropwise. The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired (4E)-hepta-4,6-dienal.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of (4E)-hepta-4,6-dienal. While detailed experimental spectra from peer-reviewed publications are scarce, predicted and database spectra are available.
Table 3: Predicted Spectroscopic Data for (4E)-hepta-4,6-dienal
| Spectroscopy | Key Features | Source |
| ¹³C NMR | Predicted peaks corresponding to aldehydic carbon, olefinic carbons, and aliphatic carbons. | PubChem[1] |
| GC-MS | A predicted mass spectrum is available, which would show the molecular ion peak and characteristic fragmentation patterns for an unsaturated aldehyde. | PubChem[1] |
| IR (Vapor Phase) | Predicted absorption bands for C=O stretching (aldehyde), C=C stretching (alkene), and C-H stretching. | PubChem[1] |
Diagram 3: General Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and characterization of (4E)-hepta-4,6-dienal.
Biological Relevance and Signaling Pathways
(4E)-hepta-4,6-dienal, as a C7 unsaturated aldehyde, is likely formed endogenously through the lipid peroxidation of polyunsaturated fatty acids.[7][8][9] Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can be initiated by reactive oxygen species (ROS). This process generates a variety of reactive aldehydes that can act as signaling molecules or contribute to cellular damage.
Diagram 4: Potential Formation of (4E)-hepta-4,6-dienal from Lipid Peroxidation
Caption: Simplified pathway of lipid peroxidation leading to aldehyde formation.
While specific signaling pathways involving (4E)-hepta-4,6-dienal have not been elucidated, other α,β-unsaturated aldehydes, such as 4-hydroxynonenal (4-HNE), are known to modulate various signaling cascades by forming adducts with proteins and other biomolecules.[7][8][10] These interactions can lead to a range of biological effects, including the induction of oxidative stress, inflammation, and apoptosis.[10] Given its structural similarity, it is plausible that (4E)-hepta-4,6-dienal could participate in similar biological processes. Further research is needed to determine the specific biological activities and signaling pathways associated with this compound.
Safety and Handling
(4E)-hepta-4,6-dienal is classified as a flammable liquid and vapor. It is also predicted to cause skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
(4E)-hepta-4,6-dienal is a polyunsaturated aldehyde with potential relevance in various scientific disciplines. While comprehensive experimental data for this specific isomer is limited, this guide provides a summary of its known properties based on available database information and general chemical principles. The provided general synthesis and characterization protocols offer a starting point for researchers interested in studying this molecule. Further investigation is warranted to fully elucidate its physical properties, develop specific and efficient synthetic routes, and understand its biological roles and potential toxicological effects.
References
- 1. (4E)-hepta-4,6-dienal | C7H10O | CID 5283322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Alpha,beta-unsaturated aldehydes adducts to actin and albumin as potential biomarkers of carbonylation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
